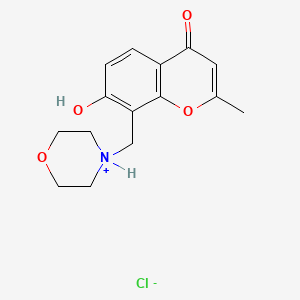![molecular formula C8H9O5P B13778911 [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid CAS No. 74270-24-9](/img/structure/B13778911.png)
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methylphenoxy group, and a phosphoryl group attached to a formic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid typically involves the reaction of 4-methylphenol with phosphoryl chloride, followed by the introduction of a hydroxy group and formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The hydroxy and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different phosphorylated compounds, while substitution reactions can produce a variety of derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [Hydroxy-(4-methylphenoxy)phosphoryl]formic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phosphoryl groups play a key role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of cellular pathways, and alteration of membrane permeability.
Comparación Con Compuestos Similares
[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid can be compared with other similar compounds, such as phosphinic and phosphonic acids. These compounds share some structural similarities but differ in their functional groups and reactivity. For example:
Phosphinic acids: These compounds have a P-H bond and are known for their use as reducing agents and intermediates in organic synthesis.
Phosphonic acids: Characterized by a P-C bond, they are widely used in agriculture as herbicides and in medicine as antiviral agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
74270-24-9 |
|---|---|
Fórmula molecular |
C8H9O5P |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
[hydroxy-(4-methylphenoxy)phosphoryl]formic acid |
InChI |
InChI=1S/C8H9O5P/c1-6-2-4-7(5-3-6)13-14(11,12)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12) |
Clave InChI |
WBBFNGNAIXHYMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OP(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


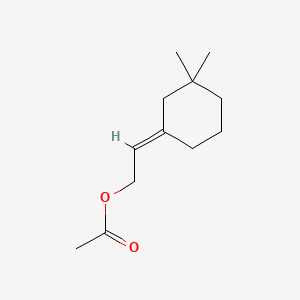

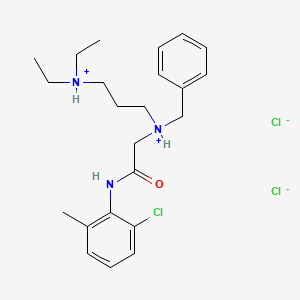
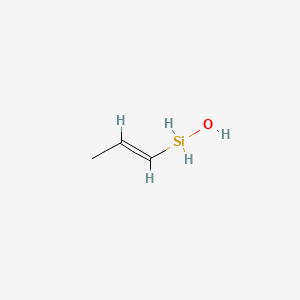
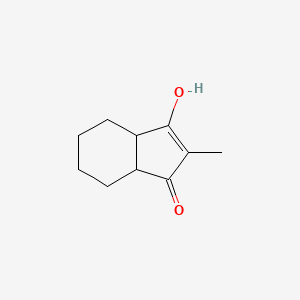

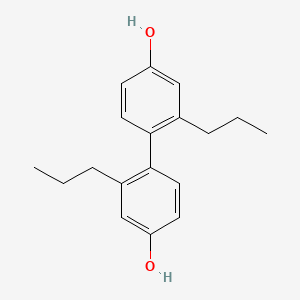
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
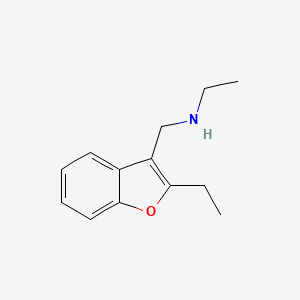

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
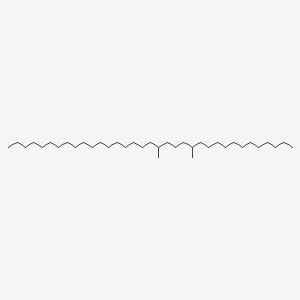
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
